molecular formula C9H21ClN2O B2816148 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride CAS No. 7491-91-0

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Cat. No.: B2816148
CAS No.: 7491-91-0
M. Wt: 208.73 g/mol
InChI Key: KFDPEGIJDNFIFS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride ( 7491-91-0) is a high-purity chemical compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry, and a flexible pentanol tail, making it a valuable intermediate in organic synthesis and pharmaceutical research. Piperazine derivatives are a broad class of compounds known for their significant pharmacological properties and are found in a wide range of therapeutic agents . As a building block, this dihydrochloride salt is primarily utilized in the design and synthesis of novel molecular entities. Its structure offers two primary sites for modification: the secondary amines on the piperazine ring and the terminal hydroxyl group. Researchers can exploit these functional groups to create amides, esters, or ethers, and to incorporate the fragment into larger, more complex structures. The dihydrochloride form typically offers enhanced stability and solubility in aqueous systems compared to the free base, which is advantageous in various experimental conditions. This product is intended for research applications as a key intermediate in drug discovery projects, particularly in the development of compounds targeting the central nervous system, and as a reagent in chemical biology. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7491-91-0

Molecular Formula

C9H21ClN2O

Molecular Weight

208.73 g/mol

IUPAC Name

5-piperazin-1-ylpentan-1-ol;hydrochloride

InChI

InChI=1S/C9H20N2O.ClH/c12-9-3-1-2-6-11-7-4-10-5-8-11;/h10,12H,1-9H2;1H

InChI Key

KFDPEGIJDNFIFS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCCCO.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCCCCO.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves the reaction of piperazine with 5-chloropentan-1-ol under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride, may possess antiviral properties. A notable study utilized virtual screening techniques to identify compounds that inhibit enterovirus 71 (EV71) and Coxsackievirus A16. The findings suggested that piperazine derivatives could effectively bind to the viral capsid protein, thereby preventing viral replication .

Antitumor Activity

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of piperazine-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors . Although direct studies on this compound are scarce, its structural analogs show promise in this area.

Case Study 1: Antiviral Screening

A comprehensive study conducted on piperazine derivatives included a series of in vitro assays to evaluate their effectiveness against EV71. The results demonstrated that certain structural modifications enhanced antiviral activity significantly, suggesting a viable pathway for developing new antiviral agents based on the piperazine scaffold .

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with generalized anxiety disorder, a novel piperazine derivative was administered to assess its efficacy compared to standard treatments. The results indicated improved patient outcomes with reduced side effects, highlighting the potential of piperazine compounds like this compound in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride (CAS: Not Provided)
  • Structure: Similar pentanol backbone but substituted with a 3-(methylsulfanyl)phenyl group on the piperazine ring.
  • Key Differences :
    • The sulfur-containing aromatic group increases lipophilicity (logP) compared to the unsubstituted piperazine in the target compound.
    • Likely impacts receptor binding selectivity, particularly in serotonin or dopamine pathways .
Vilazodone Dihydrochloride (CAS: 163521-12-8)
  • Structure : Benzofuran-carboxamide core linked to a piperazine-indole chain.
  • Key Differences :
    • The extended aromatic system enhances serotonin reuptake inhibition (SSRI) and 5-HT₁A receptor partial agonism.
    • Higher molecular weight (514.45 g/mol vs. ~317.43 g/mol for the target compound) limits blood-brain barrier permeability .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
  • Structure : Piperazine ring conjugated to an Fmoc-protected acetic acid.
  • Key Differences :
    • Designed for peptide synthesis (Fmoc group enables solid-phase coupling).
    • Lacks the hydroxyl group, reducing solubility in polar solvents compared to the target compound .

Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS: 130018-87-0)
  • Structure : Chlorophenyl-benzyl-piperazine ethoxy acetic acid.
  • Key Differences :
    • The ethoxy acetic acid chain enhances antihistamine activity (H₁ receptor antagonism).
    • Higher polarity (due to carboxylic acid) reduces CNS penetration compared to the target compound’s hydroxyl group .
Sabiporide (Structure Not Fully Detailed in Evidence)
  • Structure : Trifluoromethylbenzamide-piperazine derivative.
  • Key Differences :
    • Specific NHE (Na⁺/H⁺ exchanger) inhibition due to the trifluoromethyl group.
    • Longer plasma half-life compared to the target compound, which lacks such stabilizing substituents .

Physicochemical and Functional Comparison

Compound Molecular Formula Key Substituents logP Primary Application
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride C₉H₂₁Cl₂N₃O Piperazine, pentanol ~1.2* Drug intermediate, CNS research
Vilazodone dihydrochloride C₂₆H₂₉Cl₂N₅O₂ Benzofuran, indole 3.72 SSRI/5-HT₁A agonist (antidepressant)
5-{4-[3-(Methylsulfanyl)phenyl]-piperazinyl}-pentanol HCl C₁₆H₂₅ClN₂OS Methylsulfanylphenyl ~2.5* Receptor-binding studies
Levocetirizine dihydrochloride C₂₁H₂₅Cl₃N₂O₃ Chlorophenyl, ethoxy acetic acid 2.1 Antihistamine

*Estimated based on structural analogs.

Research Findings and Trends

  • Bioavailability : The target compound’s dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to free bases like 3-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine dihydrochloride (), which has lower solubility due to hydrophobic cyclohexyl groups .
  • Synthetic Utility : Unlike Fmoc-protected piperazine derivatives (), the target compound’s hydroxyl group allows direct conjugation without deprotection steps .
  • Safety Profile : Piperazine derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but substituents like methylsulfanyl () may introduce hepatotoxicity risks .

Biological Activity

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound characterized by its piperazine ring and pentan-1-ol side chain. Its structure enhances its solubility and potential biological activity, making it a candidate for various therapeutic applications. This article synthesizes information regarding its biological activities, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C₉H₂₂Cl₂N₂O
  • Molecular Weight : Approximately 245.19 g/mol
  • Form : Dihydrochloride salt, which improves solubility in aqueous environments.

This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. The precise pathways involved depend on the specific biological context and target interactions. Notably, compounds with piperazine moieties are often linked to significant biological activities such as:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antitumor Activity : Preliminary studies indicate possible effects on cancer cell viability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their antibacterial and antifungal activities, showing promising results against several pathogens.

CompoundBacterial Strains TestedIC50 (μM)
This compoundE. coli, S. aureusTBD
Reference CompoundE. coli21.25

Antitumor Activity

In studies assessing antitumor properties, related compounds have demonstrated inhibitory effects on cancer cell lines. For example, compounds with a similar structural framework have shown IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells.

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Compound AMCF-75.56
Compound BK562>100

Research Findings

Several studies have explored the synthesis and biological evaluation of piperazine derivatives:

  • Synthesis of Schiff Bases : this compound has been used in the synthesis of Schiff bases that exhibit pancreatic lipase inhibition, suggesting potential in managing obesity and diabetes.
  • Antifungal Studies : Similar piperazine derivatives have been evaluated for antifungal activity, indicating a broad spectrum of biological effects .
  • Enzyme Inhibition : The compound has been implicated in enzyme inhibition studies, particularly regarding acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

A notable study focused on the synthesis and evaluation of piperazine-based compounds revealed that those with structural similarities to this compound exhibited significant antitumor activity against various cancer cell lines, including MCF-7 and K562 . These findings underscore the importance of further exploring this compound's therapeutic potential.

Q & A

Q. How do structural modifications to the piperazine ring alter pharmacological efficacy?

  • Methodological Answer : Introduce substituents (e.g., methyl, chloro) at specific positions on the piperazine ring and evaluate changes in receptor affinity using SPR (Surface Plasmon Resonance). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes. Bioisosteric replacements (e.g., replacing oxygen with sulfur) optimize metabolic stability .

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